N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Scientific Research Applications
Synthesis and Chemical Properties
The preparation of thiadiazole derivatives, including methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles, involves oxidative dimerization of thioamides, highlighting efficient synthetic routes and chemical reactivity under various conditions (Takikawa et al., 1985). The development of these compounds can serve as a foundation for further chemical modifications and applications in drug discovery and materials science.
Anticancer and Biological Evaluation
Several studies focus on the synthesis and evaluation of thiadiazole derivatives for anticancer activities. For example, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising anticancer properties against various human cancer cell lines, indicating the therapeutic potential of these compounds (Tiwari et al., 2017). The study's findings suggest that specific modifications to the thiadiazole scaffold can enhance anticancer activity, providing insights into the design of new anticancer agents.
Antioxidative and Antiproliferative Activity
Research has also been conducted on benzimidazole/benzothiazole-2-carboxamides, evaluating their antioxidative and antiproliferative activities. These studies have identified compounds with significant antioxidative potential and promising antiproliferative activity against human cancer cells, suggesting a potential role in developing antioxidant therapies and cancer treatments (Cindrić et al., 2019).
Antifungal and Nematocidal Activity
Additionally, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives have been synthesized and evaluated for antifungal activity, demonstrating the broad biological activity spectrum of thiadiazole derivatives and their potential as antifungal agents (Narayana et al., 2004). Furthermore, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown good nematocidal activity, indicating their potential use in agricultural applications (Liu et al., 2022).
Future Directions
The future directions for the study of “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-17(22,11-3-5-14-15(7-11)24-9-23-14)8-18-16(21)10-2-4-12-13(6-10)20-25-19-12/h2-7,22H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLJXQLMXACCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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